molecular formula C8H11NO B091901 2(1H)-Pyridone, 1-ethyl-4-methyl- CAS No. 19006-62-3

2(1H)-Pyridone, 1-ethyl-4-methyl-

Cat. No. B091901
CAS RN: 19006-62-3
M. Wt: 137.18 g/mol
InChI Key: KCPRFGZSBHBAJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Pyridone, 1-ethyl-4-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used as a building block in the synthesis of several organic compounds, including pharmaceuticals, agrochemicals, and materials science. Its unique chemical properties and biological activities make it an attractive candidate for scientific research.

Mechanism Of Action

The mechanism of action of 2(1H)-Pyridone, 1-ethyl-4-methyl- is not fully understood. However, it has been suggested that the compound exerts its biological activity through the inhibition of specific enzymes or proteins. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.

Biochemical And Physiological Effects

Studies have shown that 2(1H)-Pyridone, 1-ethyl-4-methyl- possesses several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria, including antibiotic-resistant strains. Additionally, it has been shown to possess anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2(1H)-Pyridone, 1-ethyl-4-methyl- in lab experiments is its ease of synthesis. The compound can be synthesized using simple and readily available reagents. Additionally, the compound possesses unique chemical and biological properties, making it an attractive candidate for scientific research. However, one of the limitations of using this compound is its potential toxicity. Careful handling and disposal of the compound are necessary to ensure the safety of researchers and the environment.

Future Directions

There are several future directions for the study of 2(1H)-Pyridone, 1-ethyl-4-methyl-. One of the areas of interest is the development of new synthetic methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields. The compound could also be modified to improve its biological activity or to reduce its toxicity. Finally, more studies are needed to investigate the potential use of the compound in combination with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 2(1H)-Pyridone, 1-ethyl-4-methyl- can be achieved through several methods. One of the most common methods is the reaction between 4-methyl-3-oxobutanoic acid and ethylamine, which results in the formation of the desired compound. Other methods include the reaction between 4-methyl-3-oxobutanoyl chloride and ethylamine or the reaction between ethyl 4-methyl-3-oxobutanoate and hydroxylamine.

Scientific Research Applications

2(1H)-Pyridone, 1-ethyl-4-methyl- has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, this compound has been shown to possess antitumor and antibacterial activities. It has also been studied for its potential use as an anti-inflammatory agent. In the field of materials science, this compound has been used as a building block for the synthesis of polymeric materials with unique properties.

properties

CAS RN

19006-62-3

Product Name

2(1H)-Pyridone, 1-ethyl-4-methyl-

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-ethyl-4-methylpyridin-2-one

InChI

InChI=1S/C8H11NO/c1-3-9-5-4-7(2)6-8(9)10/h4-6H,3H2,1-2H3

InChI Key

KCPRFGZSBHBAJB-UHFFFAOYSA-N

SMILES

CCN1C=CC(=CC1=O)C

Canonical SMILES

CCN1C=CC(=CC1=O)C

synonyms

1-Ethyl-4-methyl-2(1H)-pyridone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.